molecular formula C13H19NO2S B1426839 N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide CAS No. 1378670-93-9

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide

Cat. No.: B1426839
CAS No.: 1378670-93-9
M. Wt: 253.36 g/mol
InChI Key: ZYEXXMXWMVCYJT-UHFFFAOYSA-N
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Description

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide is a versatile small molecule with a molecular weight of 253.37 g/mol This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide typically involves the reaction of N-ethyl-N-methylacetamide with 4-(1-hydroxyethyl)phenyl sulfide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually purified through distillation or recrystallization techniques to achieve the desired quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-ethyl-2-[4-(1-hydroxyethyl)phenyl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-14(3)13(16)9-17-12-7-5-11(6-8-12)10(2)15/h5-8,10,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEXXMXWMVCYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CSC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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